Methyl N-methylglycinate hydrochloride

Description

The exact mass of the compound Sarcosine methyl ester hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptoids - N-substituted Glycines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl N-methylglycinate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-methylglycinate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5-3-4(6)7-2;/h5H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZMRJBVCVYVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5473-12-1 (Parent) | |

| Record name | Sarcosine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5065518 | |

| Record name | Methyl N-methylaminoacetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13515-93-0 | |

| Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13515-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarcosine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013515930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl N-methylaminoacetate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-methylaminoacetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARCOSINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YPW7YYP04F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and biological context of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). It is intended to be a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Properties

Methyl N-methylglycinate hydrochloride is the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine).[1] It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and in peptide synthesis.[2] Its stability as a hydrochloride salt makes it a preferred form over the free ester, which is prone to polymerization.[1]

Chemical and Physical Data

The fundamental physicochemical properties of Methyl N-methylglycinate hydrochloride are summarized below.

Table 1: Chemical Identifiers and Formula

| Property | Value | Source |

| CAS Number | 13515-93-0 | [2][3][4][5][6] |

| Molecular Formula | C₄H₉NO₂·HCl or C₄H₁₀ClNO₂ | [2][3][5][7] |

| Molecular Weight | 139.58 g/mol | [3][5][7] |

| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [5][7] |

| Synonyms | Sarcosine methyl ester hydrochloride, N-Methylglycine methyl ester hydrochloride, H-Sar-OMe·HCl, Methyl sarcosinate hydrochloride | [2][7][8] |

| InChI Key | HQZMRJBVCVYVQA-UHFFFAOYSA-N | [5] |

| Canonical SMILES | CNCC(=O)OC.Cl | [5] |

Table 2: Physical Properties and Specifications

| Property | Value | Source |

| Appearance | White to off-white/cream crystalline powder | [2][3][4][5][6] |

| Melting Point | 113-123 °C | [2][4][9][10] |

| Solubility | Soluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2][4][5][10] |

| Purity | ≥97% | [2][6] |

| Storage | Store at 0-8 °C. For long-term storage as a powder, -20°C is recommended. | [2][3] |

| Hygroscopicity | Hygroscopic | [11] |

Experimental Protocols

Synthesis Methodologies

Several methods for the synthesis of amino acid methyl ester hydrochlorides are reported in the literature. These can be adapted for Methyl N-methylglycinate hydrochloride.

Protocol 1: Synthesis from N-Boc Protected Precursor [4]

This protocol involves the deprotection of a tert-butoxycarbonyl (Boc)-protected sarcosine methyl ester using hydrochloric acid.

-

Dissolution: Dissolve methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate (1 mmol) in dichloromethane (2 mL).

-

Acidification: Cool the solution to 0 °C. Slowly add a 3.3 M solution of HCl in dioxane (5 mL).

-

Reaction: Allow the reaction mixture to warm to 20 °C and continue stirring for 1 hour.

-

Isolation: Monitor the reaction for completion. Upon completion, remove the solvent by distillation under reduced pressure.

-

Crystallization: Add anhydrous ether to the residue and stir to promote the formation of crystalline product. The resulting solid is collected as Methyl N-methylglycinate hydrochloride.

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) [12]

This is a general and efficient one-pot method for the esterification of amino acids.

-

Reactant Setup: In a round-bottom flask, place the starting amino acid, N-methylglycine (sarcosine) (0.1 mol).

-

Silylation: Slowly add freshly distilled chlorotrimethylsilane (0.2 mol) to the flask and stir.

-

Esterification: Add methanol (100 mL) to the mixture. Stir the resulting solution or suspension at room temperature.

-

Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, concentrate the mixture on a rotary evaporator to yield the final product, Methyl N-methylglycinate hydrochloride.

Caption: A generalized workflow for the synthesis of Methyl N-methylglycinate hydrochloride.

Purification and Analysis

Purification: For products that are less crystalline or highly hygroscopic, purification can be achieved via silica gel column chromatography or gel filtration, followed by lyophilization to obtain a pure product.[4]

Analysis:

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is a standard method to determine the purity of the final product.[2]

-

Assay: The percentage assay can be determined by non-aqueous acid-base titration.[6]

Biological Context and Applications

Methyl N-methylglycinate hydrochloride is a derivative of sarcosine, a naturally occurring amino acid that acts as a neuromodulator.[5] Its biological significance is primarily understood through its relationship with the glycine system and the N-methyl-D-aspartate (NMDA) receptor, a key component in synaptic plasticity and memory function.

Sarcosine itself is an inhibitor of the glycine transporter type 1 (GlyT1), which increases the concentration of glycine in the synaptic cleft. Glycine is a co-agonist at the NMDA receptor, meaning it must bind to the receptor along with glutamate to activate it. By increasing synaptic glycine levels, sarcosine and its derivatives can enhance NMDA receptor function.[5] This modulation has led to research into their potential therapeutic applications for neurological and psychiatric disorders.

Key Research Applications:

-

Neuroscience Research: The compound is used as a tool to study neurotransmitter systems, particularly the role of glycine and its modulation of NMDA receptors.[2][5]

-

Pharmaceutical Development: It serves as a crucial building block in the synthesis of novel drugs, especially those targeting mental health conditions like schizophrenia and depression, where NMDA receptor hypofunction is implicated.[2][5]

-

Peptide Synthesis: It is a suitable reagent for use in solution-phase peptide synthesis.[4]

Caption: Logical diagram of the compound's link to NMDA receptor modulation via Sarcosine.

Safety and Handling

Methyl N-methylglycinate hydrochloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9][11]

Table 3: GHS Hazard Information

| Hazard Code | Description | Class | Source |

| H302 | Harmful if swallowed | Acute toxicity, oral | [7] |

| H315 | Causes skin irritation | Skin corrosion/irritation | [7][11] |

| H318/H319 | Causes serious eye damage/irritation | Serious eye damage/eye irritation | [7][11] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure | [7][11] |

Handling Recommendations:

-

Use in a well-ventilated area.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11]

-

Avoid breathing dust.[11]

-

Store in a dry, cool, and well-ventilated place with the container tightly closed.[11]

References

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sarcosine methyl ester hydrochloride | 13515-93-0 [chemicalbook.com]

- 5. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]

- 6. Sarcosine methyl ester hydrochloride, 97% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. Sarcosine methyl ester hydrochloride [chembk.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Methyl N-methylglycinate hydrochloride CAS number

An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl N-methylglycinate hydrochloride (CAS No: 13515-93-0), a key derivative of the amino acid sarcosine. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and illustrates its utility as a synthetic intermediate.

Core Properties and Data

Methyl N-methylglycinate hydrochloride, also known as Sarcosine methyl ester hydrochloride, is a water-soluble, white to light brown crystalline solid.[1][2] It serves as an important building block in organic synthesis, particularly in peptide chemistry and the development of novel pharmaceutical agents.[3] Its hydrochloride salt form ensures greater stability compared to the free ester, which is prone to polymerization.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of Methyl N-methylglycinate hydrochloride.

| Property | Value | Source(s) |

| CAS Number | 13515-93-0 | [1][5][6] |

| Molecular Formula | C₄H₁₀ClNO₂ | [2][5][6] |

| Molecular Weight | 139.58 g/mol | [1][5][6] |

| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [6] |

| Synonyms | Sarcosine methyl ester hydrochloride, Methyl N-methylaminoacetate hydrochloride, H-Sar-OMe·HCl | [1][6] |

| Appearance | White to light brown crystals | [2] |

| Melting Point | 105-119 °C | [1][2] |

| Solubility | Soluble in water | [2] |

Experimental Protocols

The synthesis of amino acid methyl ester hydrochlorides can be achieved through various methods, including the use of thionyl chloride, gaseous hydrochloric acid, or trimethylsilyl chloride (TMSCl) in methanol.[7][8] The TMSCl method is presented here as a convenient and efficient procedure performed at room temperature.

General Protocol for Synthesis via TMSCl/Methanol Esterification

This protocol describes a general and efficient method for the esterification of an amino acid to its corresponding methyl ester hydrochloride, a procedure directly applicable to the synthesis of Methyl N-methylglycinate hydrochloride from N-methylglycine (sarcosine).[7]

Materials:

-

N-methylglycine (Sarcosine)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous Methanol (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place the starting amino acid, N-methylglycine (1.0 equivalent).

-

Addition of TMSCl: Under stirring, slowly add freshly distilled trimethylsilyl chloride (2.0 equivalents) to the flask.

-

Addition of Methanol: Add anhydrous methanol (e.g., ~100 mL for 0.1 mol of amino acid) to the mixture. The resulting solution or suspension is stirred at room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure using a rotary evaporator. The resulting solid is the desired product, Methyl N-methylglycinate hydrochloride. The yield is typically good to excellent.[7]

Visualized Workflows and Pathways

Diagrams created using the Graphviz DOT language provide clear visualizations of experimental and logical workflows.

Caption: General workflow for the synthesis of Methyl N-methylglycinate hydrochloride.

Methyl N-methylglycinate hydrochloride is a valuable intermediate for further chemical modification. A common reaction is the protection of the secondary amine, for example, with a Boc group, preparing it for peptide coupling or other synthetic transformations.[9]

Caption: Workflow for N-Boc protection, a common subsequent reaction.

References

- 1. 13515-93-0 Cas No. | N-Methylglycine methyl ester hydrochloride | Apollo [store.apolloscientific.co.uk]

- 2. chembk.com [chembk.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 5. chemscene.com [chemscene.com]

- 6. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Methyl N-methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic data of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride). This document is intended to be a valuable resource for professionals in research, and drug development.

Chemical Structure and Properties

Methyl N-methylglycinate hydrochloride is the hydrochloride salt of the methyl ester of N-methylglycine (sarcosine). Its chemical structure is characterized by a central glycine backbone with a methyl group on the nitrogen atom and a methyl ester at the carboxyl terminus. The presence of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.

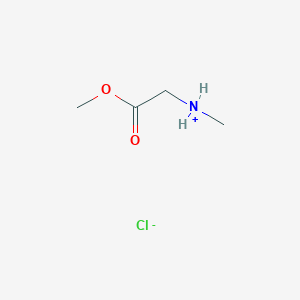

Chemical Structure:

Key Identifiers and Physicochemical Properties:

A summary of the key identifiers and physicochemical properties of Methyl N-methylglycinate hydrochloride is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | methyl 2-(methylamino)acetate;hydrochloride | [1] |

| Synonyms | Sarcosine methyl ester hydrochloride, Methyl N-methylaminoacetate hydrochloride | [1] |

| Molecular Formula | C4H10ClNO2 | [1] |

| Molecular Weight | 139.58 g/mol | [1] |

| CAS Number | 13515-93-0 | [1] |

| SMILES | CNCC(=O)OC.Cl | [1] |

| Melting Point | 113-123 °C | |

| Solubility | Soluble in water | |

| Appearance | White to off-white crystalline powder |

Synthesis of Methyl N-methylglycinate Hydrochloride

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides, including Methyl N-methylglycinate hydrochloride, involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst. A particularly mild and effective method utilizes trimethylchlorosilane (TMSCl) in methanol.[2]

Experimental Protocol: General Procedure for Esterification using Trimethylchlorosilane

This protocol is a general method that can be adapted for the synthesis of Methyl N-methylglycinate hydrochloride from N-methylglycine (sarcosine).

Materials:

-

N-methylglycine (Sarcosine)

-

Anhydrous Methanol

-

Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

To a round-bottom flask containing N-methylglycine (1.0 equivalent) in anhydrous methanol, slowly add trimethylchlorosilane (2.0 equivalents) while stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired Methyl N-methylglycinate hydrochloride. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of Methyl N-methylglycinate hydrochloride.

Caption: Synthesis workflow for Methyl N-methylglycinate hydrochloride.

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| O-CH₃ (Ester) | 3.7 - 3.8 | Singlet |

| CH₂ (Methylene) | 3.5 - 3.7 | Singlet |

| N-CH₃ (N-Methyl) | 2.7 - 2.9 | Singlet |

| N-H (Amine) | Broad signal, variable | Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Carbonyl) | 168 - 172 |

| O-C H₃ (Ester) | 52 - 54 |

| C H₂ (Methylene) | 48 - 52 |

| N-C H₃ (N-Methyl) | 34 - 36 |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium salt) | 3100 - 2800 | Strong, Broad |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C-O Stretch (Ester) | 1300 - 1000 | Strong |

| N-H Bend | 1600 - 1500 | Medium |

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the known chemical structure of the compound. The following diagram illustrates this relationship for Methyl N-methylglycinate hydrochloride.

References

An In-Depth Technical Guide to Methyl N-Methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine (N-methylglycine). This compound serves as a crucial building block and intermediate in various chemical syntheses, particularly in the fields of peptide synthesis and pharmaceutical development. Its structural similarity to glycine and sarcosine allows it to be a valuable tool in modulating biological pathways, including those involving the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the key properties, synthesis, and applications of methyl N-methylglycinate hydrochloride.

Core Properties and Data

Methyl N-methylglycinate hydrochloride is a white, water-soluble solid.[1][2] The hydrochloride salt form enhances its stability, making it less prone to polymerization compared to its free base form.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 139.58 g/mol | [3] |

| Molecular Formula | C4H10ClNO2 | [3] |

| Appearance | White solid | [1][2] |

| Melting Point | 175-176 °C | [1] |

| SMILES | CNCC(=O)OC.Cl | [3] |

| InChI Key | HQZMRJBVCVYVQA-UHFFFAOYSA-N | [3] |

| CAS Number | 13515-93-0 | [3] |

Experimental Protocols

Synthesis of Methyl N-Methylglycinate Hydrochloride

A common and efficient method for the synthesis of amino acid methyl ester hydrochlorides is through the esterification of the corresponding amino acid with methanol in the presence of an acid catalyst. One well-documented procedure involves the use of hydrogen chloride gas.

Protocol: Esterification of Sarcosine using Methanol and Hydrogen Chloride Gas

This protocol is adapted from established methods for the synthesis of amino acid methyl ester hydrochlorides.[4][5][6]

Materials:

-

Sarcosine (N-methylglycine)

-

Anhydrous Methanol

-

Hydrogen Chloride (HCl) gas

-

Reaction flask (round-bottom) equipped with a magnetic stirrer and a gas inlet tube

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Ether (for washing)

Procedure:

-

In a clean, dry round-bottom flask, suspend sarcosine in anhydrous methanol. The molar ratio of methanol to sarcosine should be in excess, typically around 10:1.

-

Cool the suspension in an ice bath to manage the exothermic reaction that will follow.

-

Slowly bubble dry hydrogen chloride gas through the stirred suspension. Continue the introduction of HCl gas until the sarcosine is completely dissolved.

-

Once all the solid has dissolved, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), concentrate the reaction mixture using a rotary evaporator to remove the excess methanol and HCl.

-

The resulting crude product, methyl N-methylglycinate hydrochloride, can be purified by recrystallization. This is often achieved by dissolving the crude product in a minimal amount of hot methanol and then precipitating it by the addition of a non-polar solvent like ether.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ether to remove any remaining impurities.

-

Dry the purified methyl N-methylglycinate hydrochloride crystals under vacuum.

Applications in Research and Drug Development

Peptide Synthesis

Methyl N-methylglycinate hydrochloride is a key reagent in peptide synthesis. The incorporation of N-methylated amino acids, such as N-methylglycine, into peptide chains can significantly enhance the therapeutic properties of the resulting peptides.[7][8] N-methylation can increase metabolic stability by making the peptide bond resistant to enzymatic degradation, improve membrane permeability, and influence the peptide's conformation, which can be critical for its biological activity.[7]

The general workflow for incorporating an N-methylated amino acid into a peptide chain using solid-phase peptide synthesis (SPPS) is outlined below.

Modulation of NMDA Receptor Signaling

The parent compound of methyl N-methylglycinate, sarcosine, is a known glycine transporter 1 (GlyT1) inhibitor and a co-agonist at the glycine binding site of the NMDA receptor.[9][10] By inhibiting the reuptake of glycine, sarcosine increases the synaptic concentration of glycine, thereby potentiating NMDA receptor function.[11] This mechanism is of significant interest in the development of therapeutics for neurological and psychiatric disorders, such as schizophrenia, where NMDA receptor hypofunction is implicated.[10] While methyl N-methylglycinate hydrochloride is primarily a synthetic intermediate, its biological relevance is intrinsically linked to the activity of sarcosine.

Conclusion

Methyl N-methylglycinate hydrochloride is a versatile and valuable chemical entity for researchers and professionals in drug development and peptide synthesis. Its straightforward synthesis and the advantageous properties it imparts to peptides make it a frequently utilized building block. Furthermore, its relationship to sarcosine and the modulation of the NMDA receptor pathway highlights its relevance in the ongoing search for novel therapeutics for central nervous system disorders. This guide provides the foundational knowledge required for the effective handling, synthesis, and application of this important compound.

References

- 1. Glycine methyl ester hydrochloride - Wikipedia [en.wikipedia.org]

- 2. Glycine methyl ester hydrochloride | C3H8ClNO2 | CID 122755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glycine, N-methyl-, methyl ester, hydrochloride (1:1) | C4H10ClNO2 | CID 83544 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN110003028A - A kind of preparation method of high-purity glycine ester hydrochloride - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Effects of sarcosine and N, N-dimethylglycine on NMDA receptor-mediated excitatory field potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Sarcosine (N-methylglycine) on NMDA (N-methyl-D-aspartate) Receptor Hypofunction Induced by MK801: In Vivo Calcium Imaging in the CA1 Region of the Dorsal Hippocampus [mdpi.com]

- 11. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl N-methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl N-methylglycinate hydrochloride, a key intermediate in various chemical and pharmaceutical applications, notably as a precursor in the synthesis of creatine.[1][2] This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols. Additionally, logical workflows and synthesis pathways are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Core Synthesis Pathways

Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is most commonly synthesized through the esterification of N-methylglycine (sarcosine). Several methods have been established, each with distinct advantages and disadvantages concerning reaction conditions, yield, and scalability. The primary approaches involve the use of thionyl chloride, trimethylchlorosilane (TMSCl), or direct acid catalysis with hydrogen chloride or sulfuric acid. An alternative pathway begins with glycine, the parent amino acid.[3]

Comparative Analysis of Synthesis Methods

The choice of synthetic route often depends on factors such as available equipment, desired purity, and scale of production. The following tables summarize quantitative data from various reported methods to aid in the selection of the most appropriate protocol.

Table 1: Synthesis of Methyl N-methylglycinate Hydrochloride from N-Methylglycine (Sarcosine)

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Thionyl Chloride | N-methylglycine, Thionyl chloride | Methanol | 0 to reflux | 30 min, then 6h reflux | Quantitative | [4] |

| Trimethylchlorosilane | N-methylglycine, Trimethylchlorosilane | Methanol | Room Temperature | 12-24 h | Good to Excellent | [5] |

| Hydrogen Chloride | N-methylglycine, HCl (gas) | Methanol | 0 to 18h stir | 18 h | 99 | [6] |

| Sulfuric Acid | N-methylglycine, Concentrated H₂SO₄ | Methanol | Reflux | 8 h | 85-90 | [7] |

Table 2: Synthesis from Glycine

| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Hydrogen Chloride (Continuous) | Glycine, HCl (gas) | Methanol | <40 to 55-60 | Continuous | >93 | [8] |

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthesis methods cited.

Method 1: Esterification of N-Methylglycine using Thionyl Chloride

This method is a widely used laboratory-scale procedure that typically affords high yields. Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification.

Procedure:

-

Suspend N-methylglycine (sarcosine) (0.40 mol) in methanol (350 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (0.40 mol) dropwise to the cooled suspension.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Following the stirring at room temperature, heat the mixture to reflux and maintain for 6 hours.

-

Upon completion, concentrate the solution under reduced pressure to obtain the crude product.

-

The resulting white powder can be used without further purification, with an expected quantitative yield.[4]

Method 2: Esterification of N-Methylglycine using Trimethylchlorosilane (TMSCl)

This method offers a milder alternative to the thionyl chloride procedure, proceeding at room temperature and generally providing good to excellent yields.

Procedure:

-

Place N-methylglycine (0.1 mol) in a round-bottom flask.

-

Slowly add freshly distilled trimethylchlorosilane (0.2 mol) and stir with a magnetic stirrer.

-

Add methanol (100 mL) to the mixture.

-

Stir the resulting solution or suspension at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

The typical reaction time is 12 hours. For substrates with poor solubility, the reaction time may be extended to 24 hours.

-

After the reaction is complete, concentrate the mixture on a rotary evaporator to yield the product as its hydrochloride salt.[5]

Method 3: Fischer Esterification using Hydrogen Chloride Gas

The Fischer esterification is a classic method for producing esters. In this protocol, anhydrous hydrogen chloride gas is bubbled through a methanolic solution of the amino acid.

Procedure:

-

Charge a suitable flask with N-methylglycine (0.67 mol) and methanol (0.7 L).

-

Cool the solution to 0 °C.

-

Bubble hydrogen chloride gas through the mixture for approximately 15 minutes, at which point the solution should become homogeneous.

-

Remove the cooling bath and stir the solution for 18 hours at room temperature.

-

Evaporate the solvent under reduced pressure.

-

Further drying under vacuum yields the product as a white solid with a reported yield of 99%.[6]

Synthesis and Logical Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the primary synthesis pathways and a typical experimental workflow.

Caption: Primary synthesis pathways to Methyl N-methylglycinate HCl.

Caption: Workflow for the Thionyl Chloride mediated synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Sarcosine methyl ester hydrochloride | 13515-93-0 | FS37426 [biosynth.com]

- 3. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]

- 4. reddit.com [reddit.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN106316870A - Synthesis method of L-glycine methyl ester salt product - Google Patents [patents.google.com]

- 8. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Core Mechanism of Action of Methyl N-methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-methylglycinate hydrochloride, also known as sarcosine methyl ester hydrochloride, is a derivative of the endogenous amino acid sarcosine (N-methylglycine). This technical guide delineates the current understanding of its mechanism of action, which is predicated on its role as a prodrug that is rapidly hydrolyzed to sarcosine. The pharmacological effects are therefore attributable to the multifaceted actions of sarcosine, which include the inhibition of the glycine transporter 1 (GlyT1), co-agonism at the N-methyl-D-aspartate (NMDA) receptor, and agonism at the inhibitory glycine receptor (GlyR). This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Introduction: The Prodrug Hypothesis

Methyl N-methylglycinate hydrochloride is the methyl ester hydrochloride salt of sarcosine. The ester functional group is believed to enhance the compound's solubility and bioavailability compared to its parent amino acid, sarcosine[1]. It is hypothesized that upon administration, methyl N-methylglycinate hydrochloride is rapidly hydrolyzed by ubiquitous esterases in plasma and tissues, such as butyrylcholinesterase, paraoxonase, and albumin, to yield sarcosine and methanol[2]. Therefore, the mechanism of action of methyl N-methylglycinate hydrochloride is considered to be the pharmacological activity of its active metabolite, sarcosine.

Core Mechanisms of Action of Sarcosine

Sarcosine exerts its effects on the central nervous system through three primary mechanisms:

-

Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft[3][4].

-

NMDA Receptor Co-agonism: Sarcosine acts as a co-agonist at the glycine binding site on the NMDA receptor, directly contributing to its activation[2][4][5].

-

Inhibitory Glycine Receptor (GlyR) Agonism: At higher concentrations, sarcosine can function as an agonist at inhibitory glycine receptors[2][6].

Glycine Transporter 1 (GlyT1) Inhibition

By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine in the synapse. This is particularly significant at glutamatergic synapses where glycine acts as a mandatory co-agonist for the NMDA receptor. Enhanced synaptic glycine levels lead to increased occupancy of the glycine binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission. This mechanism is a key area of investigation for therapeutic interventions in conditions associated with NMDA receptor hypofunction, such as schizophrenia[7].

NMDA Receptor Co-agonism

In addition to its indirect effect through GlyT1 inhibition, sarcosine can directly bind to and act as a co-agonist at the glycine site of the NMDA receptor[2][5]. The activation of NMDA receptors requires the binding of both glutamate and a co-agonist (either glycine or D-serine). As a co-agonist, sarcosine facilitates the opening of the NMDA receptor ion channel, leading to an influx of Ca²⁺ and subsequent downstream signaling cascades. Studies have shown that while sarcosine is a co-agonist, it differs from glycine in that it induces less NMDA receptor desensitization[2][8].

Inhibitory Glycine Receptor (GlyR) Agonism

At higher concentrations, sarcosine can also act as an agonist at inhibitory glycine receptors[2][6]. These receptors are ligand-gated chloride channels, and their activation leads to an influx of Cl⁻, hyperpolarizing the neuron and thus inhibiting its firing. This action is contrary to the excitatory effects mediated through the NMDA receptor and highlights the complex, concentration-dependent pharmacology of sarcosine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the interaction of sarcosine with its primary molecular targets.

Table 1: Sarcosine Activity at the NMDA Receptor

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 26 ± 3 µM | Cultured embryonic mouse hippocampal neurons | [2] |

| Hill Coefficient (n) | 1.8 ± 0.2 | Cultured embryonic mouse hippocampal neurons |

Table 2: Sarcosine Activity at the Glycine Transporter 1 (GlyT1)

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 96.81 ± 13.67 µM | [³H]glycine uptake in GlyT1-expressing cells | [9] |

| IC₅₀ | 40–150 µM | Various |

Table 3: Sarcosine Activity at the Inhibitory Glycine Receptor (GlyR)

| Parameter | Value | Cell Type | Reference |

| EC₅₀ | 3.2 ± 0.7 mM | Cultured embryonic mouse hippocampal neurons | [2] |

| Hill Coefficient (n) | 1.5 ± 0.2 | Cultured embryonic mouse hippocampal neurons | [2] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording for NMDA Receptor Activity

This protocol is adapted from studies investigating the effects of sarcosine on NMDA receptor-mediated currents in cultured neurons[2].

Objective: To measure the effect of sarcosine on NMDA receptor-mediated currents.

Cell Preparation:

-

Culture hippocampal neurons from embryonic mice (e.g., E16 Swiss Webster).

-

Plate neurons on coverslips coated with a suitable substrate.

-

Use neurons for recording after a specified number of days in vitro.

Recording Setup:

-

Mount the coverslip with neurons in a recording chamber on an inverted microscope.

-

Perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 µM EDTA, with pH adjusted to 7.2. Include 1 µM strychnine to block inhibitory glycine receptors.

-

Use borosilicate glass pipettes with a resistance of 3-7 MΩ when filled with an internal solution containing (in mM): 130 CsCl, 10 BAPTA, and 10 HEPES, with pH adjusted to 7.2.

Experimental Procedure:

-

Establish a whole-cell patch-clamp configuration.

-

Clamp the neuron at a holding potential of -70 mV.

-

Apply NMDA (e.g., 100 µM) with varying concentrations of sarcosine to evoke inward currents.

-

Record the peak amplitude of the NMDA receptor-mediated current.

-

To determine the EC₅₀, apply a range of sarcosine concentrations and measure the corresponding current responses.

In Vivo Microdialysis for Measuring Extracellular Glycine Levels

This protocol provides a framework for assessing the in vivo effects of a GlyT1 inhibitor on extracellular glycine concentrations in a specific brain region, such as the hippocampus[1][10].

Objective: To measure changes in extracellular glycine levels following the administration of a GlyT1 inhibitor.

Surgical Procedure:

-

Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus), using coordinates from a brain atlas.

-

Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Allow the system to equilibrate for 60-90 minutes.

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.

-

Administer the test compound (e.g., sarcosine) via a chosen route (e.g., intraperitoneal injection).

-

Continue collecting dialysate samples for several hours post-administration.

-

Analyze the glycine concentration in the dialysate samples using a sensitive analytical method, such as HPLC with fluorescence detection after derivatization.

Conclusion

The mechanism of action of methyl N-methylglycinate hydrochloride is best understood through its conversion to sarcosine. Sarcosine presents a complex pharmacological profile, acting as a GlyT1 inhibitor, an NMDA receptor co-agonist, and a glycine receptor agonist. This multiplicity of actions suggests that its net effect on neuronal excitability is likely to be dependent on its concentration in specific brain regions and the local balance of glutamatergic and glycinergic signaling. The potentiation of NMDA receptor function, either indirectly through GlyT1 inhibition or directly through co-agonism, is the most extensively studied and therapeutically relevant aspect of its mechanism. Further research is warranted to fully elucidate the contribution of each of these mechanisms to its overall physiological and potential therapeutic effects.

References

- 1. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]

- 2. Butyrylcholinesterase, paraoxonase, and albumin esterase, but not carboxylesterase, are present in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The alpha-chymotryptic ydrolysis of glycine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasma esterase activity and the metabolism of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Albumin Is a Component of the Esterase Status of Human Blood Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

Sarcosine Methyl Ester Hydrochloride: A Technical Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of sarcosine methyl ester hydrochloride. This document compiles available data on its solubility in various solvents, outlines detailed experimental protocols for solubility determination, and explores its relevance in key signaling pathways.

Physicochemical Properties and Solubility Data

Sarcosine methyl ester hydrochloride is a white to off-white crystalline powder.[1] As the hydrochloride salt of the methyl ester of sarcosine (N-methylglycine), it is designed to have enhanced solubility and bioavailability compared to its parent amino acid.[2] The formation of the hydrochloride salt improves water solubility and chemical stability.[2]

While specific quantitative solubility data for sarcosine methyl ester hydrochloride is limited in publicly available literature, its qualitative solubility is well-documented. It is known to be soluble in water and moderately soluble in polar solvents like methanol.[3][4] General observations also indicate solubility in chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone.

To provide a quantitative context, the table below includes solubility data for the closely related compounds glycine methyl ester hydrochloride and the parent compound, sarcosine. This data can serve as a useful reference point for estimating the solubility of sarcosine methyl ester hydrochloride.

| Compound | Solvent | Temperature | Solubility | Source(s) |

| Glycine Methyl Ester Hydrochloride | Water | 20°C | >1000 g/L | [5] |

| Water | Not Specified | 2% (w/v) | [6] | |

| Methanol | Not Specified | 50 mg/mL | [6] | |

| Sarcosine | Water | 20°C | 1480 g/L | [7] |

| PBS (pH 7.2) | Not Specified | ~10 mg/mL | [8] | |

| DMSO | Not Specified | Slightly Soluble | [8] | |

| Sarcosine Methyl Ester Hydrochloride | Water | Not Specified | Soluble | [1][2][3][4] |

| Methanol | Not Specified | Moderately Soluble |

Experimental Protocols for Solubility Determination

A precise determination of the solubility of sarcosine methyl ester hydrochloride is crucial for its application in research and drug development. Below are detailed methodologies for conducting such experiments.

General Experimental Workflow

The following diagram outlines a general workflow for determining the solubility of a compound like sarcosine methyl ester hydrochloride.

Caption: A general workflow for determining compound solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Materials:

-

Sarcosine methyl ester hydrochloride

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of sarcosine methyl ester hydrochloride to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of sarcosine methyl ester hydrochloride.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the results in appropriate units (e.g., mg/mL or g/L).

-

Protocol 2: Kinetic Solubility Determination (High-Throughput Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

Materials:

-

Sarcosine methyl ester hydrochloride dissolved in a stock solution (e.g., 10 mM in DMSO)

-

Aqueous buffer solutions (e.g., PBS at various pH values)

-

96-well plates (UV-transparent for direct reading, or for sample transfer)

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry or turbidimetry, or a UV-Vis plate reader.

Procedure:

-

Preparation of Test Plates:

-

Add the aqueous buffer solutions to the wells of a 96-well plate.

-

Using a liquid handler or multichannel pipette, add small volumes of the sarcosine methyl ester hydrochloride stock solution to the buffer-containing wells to create a range of final concentrations.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 2-24 hours).

-

Measure the turbidity or light scattering of each well at various time points using a nephelometer or turbidimeter. The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, for UV-Vis detection, the plate can be centrifuged to pellet any precipitate, and the absorbance of the supernatant is measured. The concentration at which the measured absorbance deviates from the expected linear increase is the kinetic solubility.

-

-

Data Analysis:

-

Plot the measured signal (turbidity or absorbance) against the compound concentration.

-

The concentration at the point of inflection or deviation from linearity is determined as the kinetic solubility.

-

Involvement in Signaling Pathways

While direct studies on the signaling pathways of sarcosine methyl ester hydrochloride are not extensively documented, the parent compound, sarcosine, has been shown to modulate key neurological pathways. As a derivative, sarcosine methyl ester hydrochloride is likely investigated for similar effects.

Sarcosine is known to be a competitive inhibitor of the type I glycine transporter (GlyT1) and a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[9][10] Its antidepressant-like effects have been linked to the activation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the mammalian target of rapamycin (mTOR) signaling pathway.[9][10][11]

The proposed mechanism involves sarcosine increasing the synaptic availability of glycine, which in turn enhances the activation of NMDA receptors.[10] This leads to the insertion of AMPA receptors into the postsynaptic membrane, amplifying the postsynaptic response.[10] The increased AMPA receptor activity then triggers the downstream activation of the mTOR signaling cascade, which is associated with neuroproliferative effects.[10]

Caption: Proposed signaling pathway for the antidepressant-like effects of sarcosine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Sarcosine methyl ester hydrochloride | 13515-93-0 [smolecule.com]

- 3. Sarcosine methyl ester hydrochloride [chembk.com]

- 4. Sarcosine methyl ester hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Glycine methyl ester hydrochloride, 98% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. Glycine methyl ester hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. bimalpha.com [bimalpha.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. AMPA Receptor-mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AMPA Receptor–mTOR Activation is Required for the Antidepressant-Like Effects of Sarcosine during the Forced Swim Test in Rats: Insertion of AMPA Receptor may Play a Role - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antidepressant-like effects of long-term sarcosine treatment in rats with or without chronic unpredictable stress - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of Methyl N-methylaminoacetate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for Methyl N-methylaminoacetate hydrochloride (CAS No. 13515-93-0), a compound also commonly known as Sarcosine methyl ester hydrochloride. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization, and application in research and development.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of Methyl N-methylaminoacetate hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.83 | Singlet | N-CH₃ |

| 3.82 | Singlet | O-CH₃ |

| 3.88 | Singlet | -CH₂- |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 33.4 | N-CH₃ |

| 48.9 | -CH₂- |

| 53.3 | O-CH₃ |

| 166.7 | C=O (Ester Carbonyl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3500 | Strong, Broad | N-H Stretch of the amine hydrochloride |

| 1681 | Strong | C=O Stretch of the ester |

Mass Spectrometry (MS)

| m/z Ratio | Ion |

| 139.58 | [M+H]⁺ (Protonated Molecule) |

| 104.05 | Base Peak |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below. These protocols are representative of standard analytical practices for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of Methyl N-methylaminoacetate hydrochloride (typically 5-10 mg) is dissolved in a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O), to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher.

-

¹H NMR: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of finely ground Methyl N-methylaminoacetate hydrochloride is mixed with about 100-200 mg of dry, infrared-grade Potassium Bromide (KBr).

-

The mixture is thoroughly ground to a fine powder using an agate mortar and pestle to ensure homogeneity.

-

The powdered mixture is then transferred to a pellet-pressing die.

-

A hydraulic press is used to apply a pressure of 8-10 tons to the die, forming a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Measurement: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation (Electrospray Ionization - ESI):

-

A stock solution of Methyl N-methylaminoacetate hydrochloride is prepared by dissolving the compound in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

-

This stock solution is then further diluted to a final concentration in the range of 1-10 µg/mL for analysis.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized to form predominantly protonated molecules ([M+H]⁺).

-

Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum displays the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like Methyl N-methylaminoacetate hydrochloride.

Caption: Workflow for the spectral analysis of Methyl N-methylaminoacetate hydrochloride.

Commercial Availability and Technical Guide: Methyl N-methylglycinate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Methyl N-methylglycinate hydrochloride (also known as Sarcosine methyl ester hydrochloride), a key intermediate in pharmaceutical and chemical synthesis. The guide includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and analysis, and a visualization of its typical supply chain.

Commercial Availability

Methyl N-methylglycinate hydrochloride (CAS No. 13515-93-0) is readily available from a variety of chemical suppliers and manufacturers, catering to both research and industrial needs. Purity levels are generally high, with most suppliers offering grades of 97% or greater.

Below is a summary of representative commercial sources and their typical product specifications. Please note that pricing is subject to change and may vary based on quantity and supplier.

| Supplier/Manufacturer | Purity | Available Quantities | Price (USD) |

| Chem-Impex | ≥ 98% (HPLC) | Grams to Kilograms | Inquire |

| Apollo Scientific | 97% | Grams to Kilograms | Inquire |

| NANTONG REFORM PETRO-CHEMICAL CO.,LTD | Industrial Grade | Bulk | Inquire |

| LEADER BIOCHEMICAL GROUP | Pharmaceutical Grade/99% | Inquire | Inquire |

| HANGZHOU LEAP CHEM CO., LTD. | 99.00% | Inquire | Inquire |

| Henan Lihao Chem Plant Limited | Pharmaceutical Grade/99% | Inquire | Inquire |

| Acrotein | --- | 100g | $82.50 |

| AK Scientific | --- | 25g, 250g | $41, $321 |

| Ambeed | --- | 5g, 10g, 25g, 100g, 500g | $11, $20, $37, $144, $641 |

Experimental Protocols

Synthesis of Methyl N-methylglycinate hydrochloride

A common and efficient method for the synthesis of Methyl N-methylglycinate hydrochloride is the esterification of sarcosine (N-methylglycine) using methanol in the presence of an acid catalyst, such as trimethylchlorosilane or hydrogen chloride gas.[1]

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend sarcosine (1 equivalent) in anhydrous methanol (5-10 volumes).

-

Acid Addition: Slowly add trimethylchlorosilane (2 equivalents) to the stirred suspension at room temperature. Alternatively, bubble dry hydrogen chloride gas through the mixture until saturation.

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is triturated with diethyl ether or a mixture of diethyl ether and acetone to induce crystallization.

-

Isolation: Collect the white crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

A simplified workflow for the synthesis of Methyl N-methylglycinate hydrochloride.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Methyl N-methylglycinate hydrochloride. A reverse-phase method is typically employed.

Detailed Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing an acidic modifier (e.g., 0.1% formic acid or phosphoric acid).[2]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the compound.

Detailed Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).

-

Analysis: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer.

-

Expected Chemical Shifts (in D₂O):

-

~2.8 ppm (singlet, 3H, N-CH₃)

-

~3.8 ppm (singlet, 3H, O-CH₃)

-

~3.9 ppm (singlet, 2H, N-CH₂-C=O)

-

Supply Chain and Logistics

The commercial availability of specialty chemicals like Methyl N-methylglycinate hydrochloride involves a multi-step supply chain, from the production of raw materials to the delivery to the end-user.

A typical supply chain for a specialty chemical.

References

Methyl N-methylglycinate Hydrochloride: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling protocols for Methyl N-methylglycinate hydrochloride (CAS No. 13515-93-0), a compound frequently utilized in chemical synthesis and pharmaceutical development. Adherence to rigorous safety measures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, exposure controls, and emergency procedures associated with this compound, drawing from available safety data sheets and established laboratory safety principles.

Physicochemical and Toxicological Data

A comprehensive understanding of the physical, chemical, and toxicological properties of Methyl N-methylglycinate hydrochloride is the foundation of a robust safety protocol. The following tables summarize the key quantitative data available for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H9NO2 · HCl | [1][2] |

| Molecular Weight | 139.58 g/mol | [3][4] |

| Appearance | White to beige crystalline powder or solid | [3][5] |

| Melting Point | 110 - 125 °C (230 - 257 °F) | [1][2] |

| Solubility | Soluble in water | [3] |

| Odor | Odorless | [5] |

Table 2: Hazard Identification and Classification

| Hazard Statement | GHS Classification | Source(s) |

| H315: Causes skin irritation | Skin Irritation (Category 2) | [3][4] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | [3][4] |

| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | [3][4] |

Note: The toxicological properties of this substance have not been fully investigated. The GHS classifications are based on aggregated data from multiple suppliers.

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation. | [1][6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [5] |

| Respiratory Protection | A NIOSH-approved respirator may be required under certain circumstances where airborne concentrations are expected to exceed exposure limits. | [6] |

Experimental Protocols for Hazard Assessment

In Vitro Skin Irritation Test (Based on OECD Test Guideline 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis (RhE) model.

Methodology:

-

Tissue Preparation: Three-dimensional RhE tissue models, which mimic the properties of the upper layers of human skin, are equilibrated in a culture medium.[7][8]

-

Test Substance Application: A precise amount of Methyl N-methylglycinate hydrochloride (typically as a solid or a solution in a suitable solvent) is applied topically to the surface of the RhE tissue.[7] Negative and positive controls (e.g., a non-irritant and a known irritant, respectively) are run in parallel.[7]

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) in a cell culture incubator.[7]

-

Rinsing and Recovery: After exposure, the test substance is carefully rinsed off, and the tissues are transferred to a fresh medium for a prolonged recovery period (e.g., 42 hours).[7]

-

Viability Assessment: Cell viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenases of viable cells reduce the MTT tetrazolium salt to a blue formazan product.[7]

-

Data Analysis: The amount of formazan produced is quantified spectrophotometrically. The percentage of viable cells in the tissues treated with Methyl N-methylglycinate hydrochloride is calculated relative to the negative control. A substance is classified as a skin irritant (Category 2) if the tissue viability is reduced below a certain threshold (typically ≤ 50%).[7]

In Vitro Eye Irritation Test (Based on OECD Test Guideline 492)

This method assesses the potential for a chemical to cause serious eye damage using a reconstructed human cornea-like epithelium (RhCE) model.

Methodology:

-

Tissue Preparation: RhCE tissue models are pre-incubated to ensure their viability and integrity.

-

Test Substance Application: A defined volume or weight of Methyl N-methylglycinate hydrochloride is applied to the apical surface of the RhCE tissue.[9] Both negative and positive controls are used concurrently.[9]

-

Exposure and Post-Incubation: The tissues are exposed for a specific duration (e.g., 30 minutes for liquids/solutions) and then undergo a post-incubation period in a fresh medium.[9]

-

Viability Measurement: Similar to the skin irritation test, the MTT assay is typically used to quantify the extent of cytotoxicity.[9]

-

Classification: The mean tissue viability relative to the negative control determines the classification. A chemical is identified as causing serious eye irritation (Category 2) if the viability falls within a specific range as defined by the test guideline.

Safety and Handling Procedures

Hierarchy of Controls

A systematic approach to managing laboratory hazards involves implementing a hierarchy of controls, from most to least effective. This framework should be applied when working with Methyl N-methylglycinate hydrochloride.

Caption: Hierarchy of Controls for Laboratory Safety.

-

Elimination/Substitution: While not always feasible, consider if a less hazardous chemical can be used in the experimental protocol.

-

Engineering Controls: Always handle Methyl N-methylglycinate hydrochloride in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): As the last line of defense, always wear the appropriate PPE as detailed in Table 3.

Chemical Spill Response

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination. The following workflow outlines the general procedure for a minor chemical spill. For major spills, evacuate the area and contact emergency personnel.

Caption: Workflow for a Minor Chemical Spill Cleanup.

Spill Cleanup Protocol:

-

Alert and Assess: Immediately alert others in the vicinity.[10] Evaluate the size and nature of the spill to determine if it can be safely managed by laboratory personnel.[3]

-

Evacuate (if necessary): For large or highly hazardous spills, evacuate the area immediately and contact your institution's emergency response team.[10]

-

Personal Protection: Before attempting cleanup, don the appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Containment: For liquid spills, confine the spill to a small area using absorbent materials like pads or booms, working from the outside in.[4]

-

Absorption/Neutralization: Cover the spill with an appropriate absorbent material.[3]

-

Collection: Carefully scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[10]

-

Decontamination: Clean the spill area with soap and water or an appropriate decontaminating solution.[11]

-

Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.[10]

-

Reporting: Report the incident to the laboratory supervisor or safety officer.[11]

Conclusion

Methyl N-methylglycinate hydrochloride presents moderate hazards, primarily causing skin, eye, and respiratory irritation. A thorough understanding of its properties, coupled with the consistent application of the hierarchy of controls and established safety protocols, is essential for its safe use in a research and development setting. All personnel handling this compound must be familiar with the information presented in this guide and the relevant Safety Data Sheets, and be adequately trained in emergency procedures.

References

- 1. skillmaker.education [skillmaker.education]

- 2. fishersci.com [fishersci.com]

- 3. qcbr.queens.org [qcbr.queens.org]

- 4. purdue.edu [purdue.edu]

- 5. fishersci.com [fishersci.com]

- 6. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions | Lab Manager [labmanager.com]

- 7. x-cellr8.com [x-cellr8.com]

- 8. iivs.org [iivs.org]

- 9. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. web.mit.edu [web.mit.edu]

- 11. egr.msu.edu [egr.msu.edu]

Thermo-stability of Methyl N-methylglycinate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of methyl N-methylglycinate hydrochloride (also known as sarcosine methyl ester hydrochloride). Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines available physical property data with generalized experimental protocols and a putative decomposition pathway based on related chemical structures.

Introduction